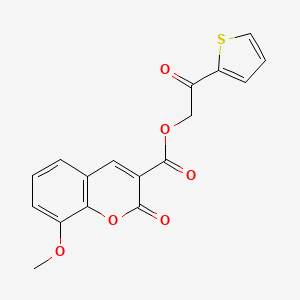

![molecular formula C13H20N4O4 B2712197 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1334485-82-3](/img/structure/B2712197.png)

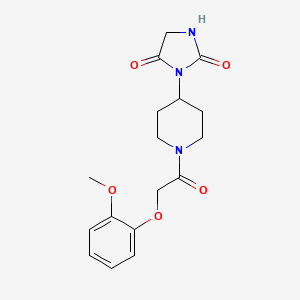

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Characterization of EP2 Receptor-Selective Prostaglandin E2 Agonist

The study on CP-533,536, which includes tert-butyl groups similar to the query compound, was aimed at understanding its metabolism, specifically through CYP2C8 and CYP3A-mediated pathways. This research is crucial for the development of therapeutic agents targeting bone fracture healing by elucidating metabolic pathways and identifying potential metabolites (C. Prakash et al., 2008).

Divergent Synthesis Involving Tert-Butyloxycarbonyl Protected Compounds

Research demonstrates the versatility of tert-butoxycarbonyl (Boc) protected compounds in synthetic chemistry, allowing for divergent synthesis pathways. This is exemplified in the synthesis of pyridazines, pyrrolidinyl-but-3-enoic acid ethyl esters, and amino-pyrroles from tert-butoxycarbonyl-protected diaza-dienes, showcasing the compound's role in facilitating complex chemical transformations (E. Rossi et al., 2007).

Structural Analysis of N-tert-Butoxycarbonyl Compounds

The study of the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline highlights the importance of tert-butoxycarbonyl protected compounds in understanding molecular conformations and interactions. This research provides insights into how these structures can influence the physical and chemical properties of compounds, which is critical for drug design and material science (P. Rajalakshmi et al., 2013).

Synthesis and Application in Redox Annulations

The utility of cyclic amines, including those related to the query compound, in redox annulations with α,β-unsaturated carbonyl compounds was demonstrated. This synthetic strategy enables the formation of pyrrolines and pyrrolidines, highlighting the significant potential for creating complex heterocyclic structures, which are valuable in medicinal chemistry and drug development (Y. Kang et al., 2015).

Condensation Reactions Involving Carboxylic Acids

Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) underscores the versatility of tert-butoxycarbonyl protected compounds in facilitating acylation reactions. This methodology is applicable to a wide range of non-nucleophilic nitrogen compounds, demonstrating the broad utility of Boc-protected intermediates in synthetic organic chemistry (Atsushi Umehara et al., 2016).

Mécanisme D'action

Target of Action

The compound “1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” contains a pyrrolidine ring and a 1,2,3-triazole ring. Pyrrolidine derivatives have been found to be biologically active and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Similarly, 1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to definitively state which biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities .

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-8-10(11(18)19)14-15-17(8)9-5-6-16(7-9)12(20)21-13(2,3)4/h9H,5-7H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEVJAYHNKNERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2CCN(C2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)

![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)